广藿香素

描述

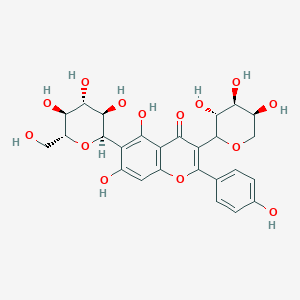

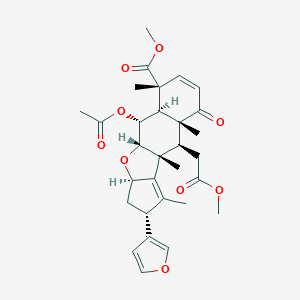

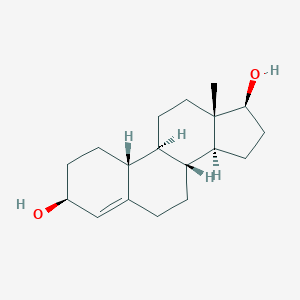

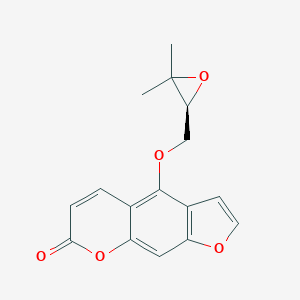

Oxypeucedanin (OP) is a linear furanocoumarin that structurally contains an epoxide ring . It has been majorly isolated from ethyl acetate-soluble partitions of several genera, particularly Angelica, Ferulago, and Prangos of the Apiaceae family; and Citrus, belonging to the Rutaceae family . The methanolic extract of Angelica dahurica roots has been analytically characterized as the richest natural OP source .

Synthesis Analysis

A new enantioseparation method was established for the quantitative analysis of the oxypeucedanin enantiomers by using cellulose tris (3,5-dichlorophenyl carbamate) stationary phase column Chiralpak IC .Molecular Structure Analysis

The molecular formula of Oxypeucedanin is C16H14O5 and its molecular weight is 286.28 g/mol . It contains an epoxide ring .Chemical Reactions Analysis

Oxypeucedanin, its derivatives, and semi-synthetically optimized analogues can be considered for the complementary assessments of biological assays .Physical And Chemical Properties Analysis

Oxypeucedanin is a furanocoumarin with a role as a metabolite . It is a natural product found in Ferulago sylvatica, Ferula syreitschikowii, and other organisms .科学研究应用

神经母细胞瘤细胞中的基因表达和 MAPK 信号通路:广藿香素影响小鼠神经母细胞瘤 Neuro-2A 细胞中的总体基因表达和 MAPK 信号通路。它影响蛋白质代谢、核糖体蛋白质合成、蛋白质降解、膜内蛋白质运输、电子传递和丝裂原活化蛋白激酶 (MAPK) 信号通路 (崔等人,2011).

对前列腺癌的抗肿瘤活性:广藿香素对人前列腺癌 DU145 细胞表现出抗肿瘤活性,诱导 G2-M 细胞周期停滞和凋亡 (姜等人,2009).

心脏动作电位持续时间:此化合物影响人 Kv1.5 (hKv1.5) 通道并延长大鼠心房和心室肌肉中的动作电位持续时间 (APD),表明其作为抗心律失常药物的潜力 (Eun 等人,2005).

化学分类、分离和生物活性:广藿香素具有环氧化物环结构,已在几种植物属中发现,并表现出抗增殖、细胞毒性、抗流感和抗过敏活性 (Mottaghipisheh,2021).

在大鼠中的药代动力学和生物利用度:研究已经探讨了广藿香素的药代动力学特征和生物利用度,为进一步的研究和开发提供了必要的信息 (郑等人,2022).

CYP2B6 和 CYP2D6 的失活:广藿香素作为酶 CYP2B6 和 CYP2D6 的基于机制的失活剂,在药物代谢中至关重要 (张等人,2021).

结肠癌细胞中的凋亡活性:已显示它诱导 Caco-2 结肠癌细胞凋亡并影响细胞迁移和 PI3K 信号通路 (刘等人,2016).

人肝癌细胞中的抗增殖活性:广藿香素导致人肝癌细胞中 G2/M 期细胞周期停滞并调节 p53 依赖性 MDM2/p21 表达 (朴等人,2020).

P-糖蛋白底物:它充当 P-糖蛋白的底物,这对于药物相互作用很重要 (Maw 等人,2022).

急性肺损伤的治疗:广藿香素通过抑制炎症和保持肺气血屏障的完整性来减轻脂多糖诱导的急性肺损伤 (杜等人,2022).

作用机制

Target of Action

Oxypeucedanin, a furanocoumarin derivative, primarily targets the human Kv1.5 (hKv1.5) channel . The hKv1.5 channel plays a crucial role in the regulation of the cardiac action potential duration .

Mode of Action

Oxypeucedanin interacts with the hKv1.5 channel in a concentration-dependent manner . It inhibits the hKv1.5 current, inducing an initial fast decline of hKv1.5 current during depolarizations . The inhibition of the hKv1.5 channel by oxypeucedanin is voltage-dependent, especially at depolarizing pulses between 40 and 0mV, which corresponds to the voltage range of the channel’s opening . Oxypeucedanin also slows the deactivation time course, resulting in a tail crossover phenomenon .

Biochemical Pathways

It is known that furanocoumarins, the class of compounds to which oxypeucedanin belongs, are distinguished for their photosensitizing potencies . Some linear furanocoumarins are phototoxic and can be employed beneficially to treat some dermatitis disorders .

Pharmacokinetics

After intravenous administration of oxypeucedanin to rats, the pharmacokinetics fit the linear kinetics characteristics . Some parameters including average elimination half-life (T 1/2Z of 0.61~0.66 h), mean residence time (MRT of 0.62~0.80 h), apparent volume of distribution (V Z of 4.98~7.50 L/kg), and systemic clearance (CL Z of 5.64~8.55 L/kg/h) are dose-independent and the area under concentration-time curve (AUC) increased in a dose-proportional manner . Single oral administration of oxypeucedanin showed poor and slow absorption with the mean time to reach the peak concentration (T max) of 3.38 h, MRT of 5.86 h, T 1/2Z of 2.94 h, and a mean absolute bioavailability of 10.26% in rats .

Result of Action

Oxypeucedanin has been described to possess potent antiproliferative, cytotoxic, anti-influenza, and antiallergic activities . It inhibits the hKv1.5 channel and prolongs the cardiac action potential duration (APD), making it an excellent candidate as an antiarrhythmic drug for atrial fibrillation . In human hepatocellular cancer cells, oxypeucedanin exhibits potential antiproliferative activities .

Action Environment

The action of oxypeucedanin can be influenced by various environmental factors. For instance, it has been majorly isolated from ethyl acetate-soluble partitions of several genera, particularly Angelica, Ferulago, and Prangos of the Apiaceae family; and Citrus, belonging to the Rutaceae family . The methanolic extract of Angelica dahurica roots has been analytically characterized as the richest natural source of oxypeucedanin . .

安全和危害

未来方向

In order to explore potential drug candidates, oxypeucedanin, its derivatives, and semi-synthetically optimized analogues can be considered for the complementary assessments of biological assays . The pharmacokinetics of oxypeucedanin after single intravenous and oral administration and its absolute bioavailability in rats were investigated, which may shed light on the future development of oxypeucedanin as a drug candidate .

属性

IUPAC Name |

4-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAGQHZOLRFCBU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948965 | |

| Record name | 4-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxypseucedanin | |

CAS RN |

26091-73-6 | |

| Record name | (-)-Oxypeucedanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26091-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxypseucedanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026091736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYPEUCEDANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1Y67F37PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。